N-({[2,3'-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative with a bipyridinylmethyl group and a dimethylsulfamoyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Bipyridines are bidentate ligands in coordination chemistry, and sulfamoyl groups are commonly found in sulfa drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the Rh-catalyzed arylation of N,N-dimethylsulfamoyl-protected aldimines has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the sulfamoyl and bipyridinyl groups could influence these properties .Scientific Research Applications
Synthesis and Characterization
N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide, although not directly mentioned, shares structural similarities with various benzamide derivatives that have been synthesized and characterized for potential biological applications. For instance, a series of benzamide derivatives have been explored for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and recombinant human ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry and potential for targeting nucleotide protein interactions (Saeed et al., 2015). Additionally, the synthesis and biological evaluation of different substituted benzamides have highlighted their importance in drug chemistry, further emphasizing the chemical utility and versatility of benzamide compounds in scientific research (Robert et al., 1994).
Herbicidal Activity
The benzamide class also includes compounds with agricultural applications, such as herbicidal activity. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as a representative member of benzamides active against annual and perennial grasses, showcasing potential utility in forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).
Molecular Interactions and Supramolecular Assembly
Benzamide derivatives have also been studied for their molecular interactions, such as hydrogen bonding, and their potential in supramolecular assembly. For instance, antipyrine-like benzamide derivatives have been synthesized and analyzed for their crystal packing and molecular interactions, providing insights into the design of materials with specific structural and functional properties (Saeed et al., 2020).
Catalysis and Synthetic Applications
Further research into benzamide compounds includes their use in catalysis and synthetic applications, such as the copper-mediated aryloxylation of benzamides, which demonstrates the role of benzamides in facilitating selective chemical transformations and the synthesis of complex molecules (Hao et al., 2014).
Sensor Applications
Benzamide derivatives have also been utilized in sensor applications, exemplified by the development of single-chain polymeric nanoparticles that act as compartmentalized sensors for metal ions, illustrating the functional adaptability of benzamide-based compounds in detecting and responding to environmental changes (Gillissen et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-24(2)28(26,27)18-9-7-15(8-10-18)20(25)23-14-17-6-4-12-22-19(17)16-5-3-11-21-13-16/h3-13H,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNVNYYZANUUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.